molecular formula C31H48O4 B073179 Methyl glycyrrhetinate CAS No. 1477-44-7

Methyl glycyrrhetinate

Cat. No. B073179
CAS RN: 1477-44-7
M. Wt: 484.7 g/mol
InChI Key: RMIVRCBSQPCSCQ-BDANYOJNSA-N
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Description

Methyl glycyrrhetinate, also known as (3β)-3-Hydroxy-11-oxooléan-12-én-30-oate de méthyle , is a compound with the molecular formula C31H48O4 . It has an average mass of 484.710 Da and a monoisotopic mass of 484.355255 Da . It is derived from Glycyrrhiza uralensis Fisch., and is the ester of methyl alcohol and Glycyrrhizic Acid . In cosmetics and personal care products, these ingredients are used to enhance the appearance of dry or damaged skin by reducing flaking and restoring suppleness .


Synthesis Analysis

Methyl glycyrrhetinate can be synthesized by esterifying glycyrrhetinic acid at position C3 of ring A using different amino acids . A short, unbranched chain of four carbon atoms with two amino groups in positions 2 and 4 was shown to be the most active compound of this series .


Molecular Structure Analysis

The molecular structure of Methyl glycyrrhetinate consists of 31 carbon atoms, 48 hydrogen atoms, and 4 oxygen atoms . It has 9 defined stereocentres .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl glycyrrhetinate include its molecular formula (C31H48O4), average mass (484.710 Da), and monoisotopic mass (484.355255 Da) .

Scientific Research Applications

  • Cytotoxic Activity and Apoptosis Induction : Methyl glycyrrhetinate, when esterified with amino acids, demonstrates cytotoxic activity against cancer cells. It triggers apoptosis in liposarcoma cells, indicating potential in cancer therapy (Csuk, Schwarz, Siewert, Kluge, & Ströhl, 2012).

  • Anti-inflammatory and Antidiuretic Activity : Derivatives of methyl glycyrrhetinate have shown reduced anti-inflammatory and antidiuretic activities, suggesting their potential in related treatments (Askam, Baines, & Smith, 1966).

  • Inhibition of α-Glucosidase : Methyl glycyrrhetinate glycosides exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests its potential use in managing blood sugar levels (Zhang, Wang, Wang, & Zhu, 2019).

  • Antiproliferative Activity in Cancer Cells : Novel glycyrrhetinic acid derivatives, including methyl glycyrrhetinate, have been synthesized to enhance antiproliferative activity in cancer cells. These derivatives induce cell death through apoptosis (Logashenko, Salomatina, Markov, Korchagina, Salakhutdinov, Tolstikov, Vlassov, & Zenkova, 2011).

  • Hepatoprotective Effects : Methyl glycyrrhetinate has demonstrated protective effects against liver injury, suggesting its use in hepatoprotection and detoxification treatments (Huo, Fang, Zhang, Feng, & Jiang, 2020).

  • Activity as Peroxisome Proliferator-Activated Receptor Agonists : Certain glycyrrhetinic acid derivatives, including methyl glycyrrhetinate, exhibit activity as selective peroxisome proliferator-activated receptor γ (PPARγ) agonists, potentially useful in colon cancer therapy (Chintharlapalli, Papineni, Jutooru, Mcalees, & Safe, 2007).

  • Inhibition of Cancer Cell Growth and Nitric Oxide Production : Some glycyrrhetinic acid derivatives, including methyl glycyrrhetinate, inhibit cancer cell growth and nitric oxide production in inflammatory cells, showing potential in cancer and inflammation treatment (Salomatina, Markov, Logashenko, Korchagina, Zenkova, Salakhutdinov, Vlassov, & Tolstikov, 2014).

  • Anti-Influenza Virus Activity : Water-soluble β-cyclodextrin-glycyrrhetinic acid conjugates have shown potential as anti-influenza virus agents, suggesting a new approach to antiviral drug development (Liang, Li, Yu, Jin, Zhang, Zhang, Xiao, 2019).

  • Neuroprotective Effects : Methyl glycyrrhetinate and its derivatives have been observed to protect against mitochondrial damage and cell death in neurotoxicity models, indicating potential in neurodegenerative disease treatment (Yim, Park, & Lee, 2007).

  • Anti-tubercular Activity : Methyl glycyrrhetinate and its derivatives have shown inhibitory effects against Mycobacterium tuberculosis, providing potential avenues for tuberculosis treatment (Khare, Srivastava, Vishwakarma, Shukla, Khan, Trivedi, & Chaturvedi, 2022).

properties

IUPAC Name

methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIVRCBSQPCSCQ-BDANYOJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933191
Record name Methyl 3-hydroxy-11-oxoolean-12-en-29-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl glycyrrhetinate

CAS RN

1477-44-7
Record name Methyl glycyrrhetinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1477-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl glycyrrhetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxy-11-oxoolean-12-en-29-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
R Csuk, S Schwarz, B Siewert, R Kluge… - … für Naturforschung B, 2012 - degruyter.com
Methyl glycyrrhetinate was esterified at position C3 of ring A using different amino acids. A short, unbranched chain of four carbon atoms with two amino groups in positions 2 and 4 was …
Number of citations: 18 www.degruyter.com
W Zhang, HY Wang, HX Wang, ZY Zhu - Natural Product Research, 2021 - Taylor & Francis
… In the light of above considerations, in this article, some GA derivatives containing methyl glycyrrhetinate glycosides were carefully designed and obtained. These GA derivatives were …
Number of citations: 3 www.tandfonline.com
V Askam, DM Bradley - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… Transformations in Ring A of Methyl Glycyrrhetinate … Products of transformations in ring A of methyl glycyrrhetinate are reported and features of interest in their nmr and mass …
Number of citations: 7 pubs.rsc.org
S Schwarz, B Siewert, NM Xavier, AR Jesus… - European Journal of …, 2014 - Elsevier
… Several novel monodesmosidic derivatives of methyl glycyrrhetinate were prepared. They were shown to be cytotoxic against several human tumor cell lines and to trigger apoptotic cell …
Number of citations: 35 www.sciencedirect.com
S Shibata, K Takahashi, S Yano… - Chemical and …, 1987 - jstage.jst.go.jp
18ƒÀ-Olean-12-ene-3ƒÀ, 30-diol(deoxoglycyrrhetol)(4a) was prepared with a view to eliminating pseudoaldosteronism, a side-effect of glycyrrhetinic acid (1b), which is the sapogenin …
Number of citations: 74 www.jstage.jst.go.jp
V Askam, CM Baines, HJ Smith - Journal of Pharmacy and …, 1966 - academic.oup.com
… Relative to methyl glycyrrhetinate, both kinds of activity and toxicity are reduced by the rearrangement. Features of interest in the nuclear magnetic resonance spectra of 1 8 ~ - and 18g-…
Number of citations: 12 academic.oup.com
S Saito, Y Sasaki, K Kuroda, Y HAYASHI… - Chemical and …, 1993 - jstage.jst.go.jp
… In the first glycosidation, 2-O-trichloroacetyl-fl-D-pyranosyl chlorides (9—1 1) were utilized as starting sugar derivatives to react with methyl glycyrrhetinate (5): Glycosidation of 5 with 9 …
Number of citations: 32 www.jstage.jst.go.jp
S Vishwakarma, NK Khare, A Shukla… - Letters in Drug …, 2023 - ingentaconnect.com
… Proper work up of the reaction mixture afforded C-30 methyl ester of glycyrrhetinic acid (methyl glycyrrhetinate, GA-1). Further, GA-1 was dissolved in dry dichloromethane (DCM), 1 …
Number of citations: 0 www.ingentaconnect.com
KF Cohen, JT Pinhey - Australian Journal of Chemistry, 1975 - CSIRO Publishing
… The application of the above route to the modification of ring A of methyl glycyrrhetinate has also been investigated. Although the required triketone (8b) could be obtained, the method …
Number of citations: 2 www.publish.csiro.au
G Chadalapaka, I Jutooru, A McAlees… - Bioorganic & medicinal …, 2008 - Elsevier
… for the 2-cyano methyl glycyrrhetinate isomers with 12-en-11-… -cyano derivatives of methyl glycyrrhetinate were significantly … the rearranged 2-cyano methyl glycyrrhetinate derivative (18) …
Number of citations: 129 www.sciencedirect.com

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